Cas no 37808-19-8 (9,10-Anthracenedione, (1,1-dimethylethyl)-)

9,10-Anthracenedione, (1,1-dimethylethyl)- structure
37808-19-8 structure
Product Name:9,10-Anthracenedione, (1,1-dimethylethyl)-
CAS No:37808-19-8
MF:C18H16O2
MW:264.318445205688
CID:1485986
PubChem ID:14274944
Update Time:2025-04-21

9,10-Anthracenedione, (1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione, (1,1-dimethylethyl)-
    • 1-tert-butylanthracene-9,10-dione
    • SCHEMBL50547
    • 1-tert-butyl-anthraquinone
    • tertiary butylanthraquinone
    • DTXSID10558360
    • BGJQNPIOBWKQAW-UHFFFAOYSA-N
    • t-butyl anthraquinone
    • 37808-19-8
    • tert.-butyl anthraquinone
    • Inchi: 1S/C18H16O2/c1-18(2,3)14-10-6-9-13-15(14)17(20)12-8-5-4-7-11(12)16(13)19/h4-10H,1-3H3
    • InChI Key: BGJQNPIOBWKQAW-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2=CC=CC(=C21)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 264.11508
  • Monoisotopic Mass: 264.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14
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